
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone
Vue d'ensemble
Description
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which is essential for normal physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, MMPs are also involved in pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors have been extensively studied as potential therapeutic agents for these diseases.
Mécanisme D'action
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone inhibits MMP activity by chelating the catalytic zinc ion in the active site of the enzyme. This prevents the enzyme from cleaving ECM components such as collagen, gelatin, and elastin. 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and increasing the expression of pro-apoptotic proteins such as Bax.
Biochemical and physiological effects:
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been shown to inhibit angiogenesis in vitro and in vivo. 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been shown to reduce joint destruction in animal models of arthritis. In addition, 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone is a potent and selective inhibitor of MMPs, which makes it a valuable tool compound for studying the role of MMPs in various biological processes. However, 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has some limitations as a tool compound. It has poor aqueous solubility, which can limit its use in in vivo studies. In addition, 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been shown to inhibit the activity of other zinc-dependent enzymes such as ADAMs (a disintegrin and metalloproteinase) and HDACs (histone deacetylases), which can complicate the interpretation of experimental results.
Orientations Futures
1. Development of more potent and selective MMP inhibitors with improved pharmacokinetic properties for clinical use.
2. Investigation of the role of MMPs in other pathological conditions such as fibrosis and neurodegenerative diseases.
3. Development of MMP inhibitors that can target specific MMP isoforms or domains.
4. Investigation of the role of MMPs in the immune system and their potential as targets for immunotherapy.
5. Investigation of the role of MMPs in stem cell biology and tissue regeneration.
Applications De Recherche Scientifique
4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been widely used as a tool compound to study the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13. 4-tert-butyl-2,6-bis(4-methoxy-3-nitrobenzylidene)cyclohexanone has been used to investigate the role of MMPs in cancer cell invasion, angiogenesis, and metastasis. It has also been used to study the role of MMPs in arthritis and cardiovascular diseases.
Propriétés
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)20-14-18(10-16-6-8-23(34-4)21(12-16)27(30)31)25(29)19(15-20)11-17-7-9-24(35-5)22(13-17)28(32)33/h6-13,20H,14-15H2,1-5H3/b18-10+,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRRCHRWTICPEQ-XOBNHNQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-(trifluoromethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290445.png)
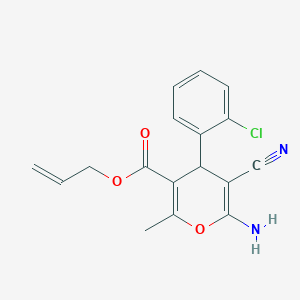
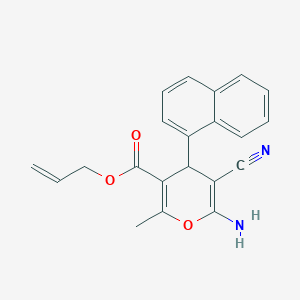
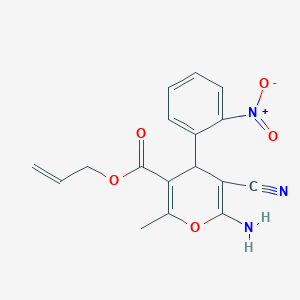
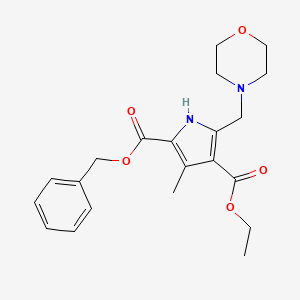
![2-[3-(4-methoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290462.png)
![2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290469.png)
![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B4290483.png)

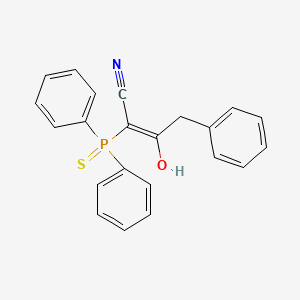
![methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290505.png)
![3-(heptafluoropropyl)-8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol](/img/structure/B4290516.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B4290530.png)